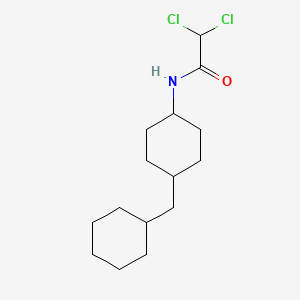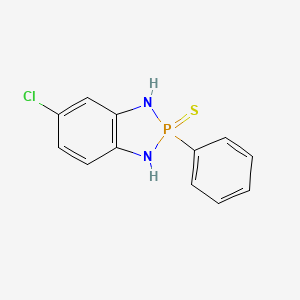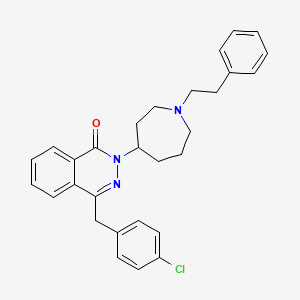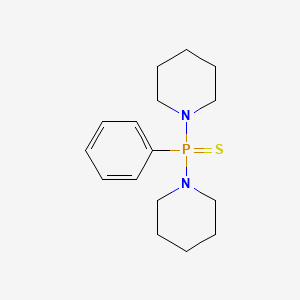
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is a synthetic organic compound with the molecular formula C({16})H({22})N({2})O({4}) It is characterized by the presence of two morpholine rings attached to a benzoquinone core, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which can be derived from hydroquinone or other related compounds.
Substitution Reactions: The introduction of morpholine groups is achieved through nucleophilic substitution reactions. Morpholine is reacted with the benzoquinone core under controlled conditions to ensure selective substitution at the desired positions.
Methylation: The final step involves the methylation of the benzoquinone core to introduce the two methyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzoquinone core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The morpholine groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The morpholine rings can interact with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone involves its interaction with specific molecular targets. The morpholine rings can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoquinone core can participate in redox reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3,6-di(4-morpholinyl)benzo-1,4-quinone
- 3,6-Dimethyl-4,5-di(4-piperidinyl)benzo-1,2-quinone
- 3,6-Dimethyl-4,5-di(4-pyrrolidinyl)benzo-1,2-quinone
Uniqueness
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is unique due to the presence of two morpholine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
72744-93-5 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
3,6-dimethyl-4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H22N2O4/c1-11-13(17-3-7-21-8-4-17)14(12(2)16(20)15(11)19)18-5-9-22-10-6-18/h3-10H2,1-2H3 |
Clave InChI |
NGXHJLXTUYWSDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=O)C1=O)C)N2CCOCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



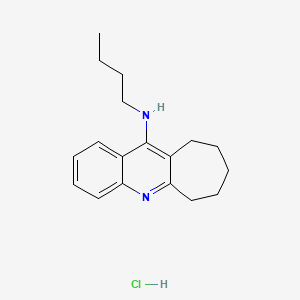
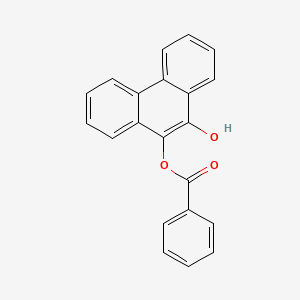

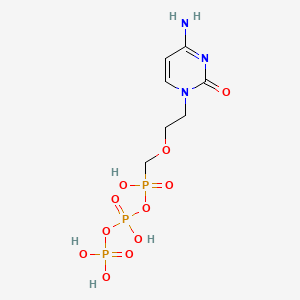
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)



